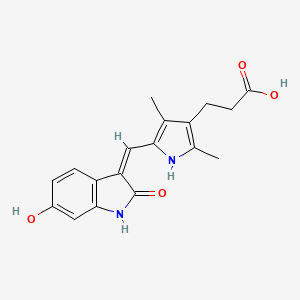

6-Hydroxy-TSU-68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

3-[5-[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C18H18N2O4/c1-9-12(5-6-17(22)23)10(2)19-15(9)8-14-13-4-3-11(21)7-16(13)20-18(14)24/h3-4,7-8,19,21H,5-6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |

InChI Key |

YEVBDKUJUCJAMN-ZSOIEALJSA-N |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)O)NC2=O |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)O)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 6-Hydroxy-TSU-68: A Multi-Targeted Approach to Angiogenesis Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 6-Hydroxy-TSU-68, a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. While specific literature on the 6-hydroxy metabolite is limited, its pharmacological activity is inferred from its parent compound, TSU-68 (also known as SU6668 or Orantinib). TSU-68 functions as a competitive inhibitor of ATP at the catalytic sites of key pro-angiogenic RTKs, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). This inhibition blocks downstream signaling cascades, leading to a multifaceted anti-cancer effect driven by the suppression of tumor angiogenesis and direct antitumor activity. This document provides a comprehensive overview of the signaling pathways affected, quantitative inhibitory data, and the experimental methodologies used to elucidate this mechanism.

Introduction

Tumor progression, growth, and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Key mediators of this process include the Vascular Endothelial Growth Factor (VEGF), Platele-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) signaling pathways. TSU-68 and its metabolites, such as this compound, represent a therapeutic strategy aimed at concurrently inhibiting these pathways. As a small molecule inhibitor, TSU-68 has shown significant antitumor activity in a range of preclinical models.[1][2][3] Studies on the pharmacokinetics of TSU-68 indicate that it undergoes oxidative metabolism, which can lead to the formation of hydroxylated derivatives like this compound.[4] This guide will focus on the well-documented mechanism of the parent compound, TSU-68, as a surrogate for understanding the action of its 6-hydroxy metabolite.

Core Mechanism of Action: Competitive ATP Inhibition

TSU-68 exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding pocket within the catalytic domain of receptor tyrosine kinases.[3][4] This competitive inhibition prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling pathways. The oxindole core of TSU-68 acts as an adenine mimetic, facilitating its interaction with the kinase domain.[1][5]

Primary Molecular Targets

The primary targets of TSU-68 are the receptor tyrosine kinases that play a central role in angiogenesis and tumor cell proliferation:

-

Platelet-Derived Growth Factor Receptor (PDGFR): TSU-68 shows the highest potency against PDGFR, particularly PDGFRβ.[6][7][8] This receptor is crucial for the recruitment and stability of pericytes, which are essential for the structural integrity of newly formed blood vessels.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): TSU-68 effectively inhibits VEGFR-2 (also known as KDR or Flk-1), the primary mediator of VEGF-driven endothelial cell proliferation, migration, and survival.[6][9]

-

Fibroblast Growth Factor Receptor (FGFR): Inhibition of FGFR1 disrupts FGF-mediated signaling, which is involved in tumor angiogenesis and can also be a mechanism of resistance to anti-VEGF therapies.[6][7][8]

-

c-Kit: TSU-68 also demonstrates inhibitory activity against the stem cell factor receptor, c-Kit, which is implicated in the pathogenesis of various malignancies, including certain leukemias.[1][6]

Signaling Pathway Inhibition

By blocking the autophosphorylation of its target receptors, this compound is presumed to halt the activation of multiple downstream signaling cascades that are fundamental to cancer cell survival, proliferation, and angiogenesis.

Figure 1: TSU-68 Inhibition of RTK Signaling This diagram illustrates the competitive inhibition of receptor tyrosine kinases by this compound.

Downstream Consequences of Pathway Inhibition

-

Inhibition of Endothelial Cell Mitogenesis: TSU-68 has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by both VEGF and FGF.[2]

-

Induction of Apoptosis: The blockade of survival signals, particularly through the PI3K/AKT pathway, can lead to apoptosis in both endothelial and tumor cells.[1][6]

-

Anti-Angiogenic Effects: In vivo studies have demonstrated that TSU-68 treatment leads to a significant reduction in microvessel density in tumor xenografts.[2]

-

Direct Antitumor Effects: Beyond its anti-angiogenic properties, TSU-68 can directly inhibit the proliferation of tumor cells that are dependent on PDGFR, FGFR, or c-Kit signaling.

Quantitative Data on Inhibitory Activity

The potency of TSU-68 against its primary targets has been quantified in both biochemical and cellular assays.

| Target Kinase | Assay Type | Parameter | Value | Reference |

| PDGFRβ | Biochemical (Autophosphorylation) | Ki | 8 nM | [6][7][8] |

| VEGFR-2 (Flk-1/KDR) | Biochemical (Trans-phosphorylation) | Ki | 2.1 µM | [4][7] |

| FGFR1 | Biochemical (Trans-phosphorylation) | Ki | 1.2 µM | [4][7] |

| c-Kit | Cellular (Autophosphorylation) | IC50 | 0.1 - 1 µM | [6] |

| VEGFR-2 (KDR) | Cellular (Tyrosine Phosphorylation) | IC50 | ~0.1 µM | [6] |

| PDGFRβ | Cellular (Tyrosine Phosphorylation) | IC50 | 0.03 - 0.1 µM | [6] |

| VEGF-driven HUVEC Mitogenesis | Cellular | IC50 | 0.34 µM | [2] |

| FGF-driven HUVEC Mitogenesis | Cellular | IC50 | 9.6 µM | [2] |

| SCF-driven MO7E Cell Proliferation | Cellular | IC50 | 0.29 µM | [6] |

Table 1: Inhibitory Activity of TSU-68

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the mechanism of action of TSU-68, based on published literature.

Kinase Inhibition Assays (Biochemical)

References

- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. apexbt.com [apexbt.com]

- 4. Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. | Semantic Scholar [semanticscholar.org]

- 6. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adipogen.com [adipogen.com]

- 8. e-century.us [e-century.us]

- 9. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Metabolic Journey of TSU-68: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TSU-68, also known as Orantinib or SU6668, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor activities. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). The clinical development of TSU-68 has been significantly influenced by its metabolic profile, particularly the discovery of its major metabolites and the phenomenon of autoinduction. This technical guide provides a comprehensive overview of the discovery, history, and metabolism of TSU-68, with a focus on its metabolites. It includes available quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to serve as a valuable resource for researchers in the field of drug metabolism and oncology.

Introduction: The Emergence of TSU-68 as a Multi-Targeted Kinase Inhibitor

TSU-68, with the chemical name (Z)-3-[2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid, was developed as a small molecule inhibitor targeting key RTKs implicated in tumor angiogenesis and growth.[1] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of VEGFR-2, PDGFRβ, and FGFR1, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment and tumor cell growth.[1]

Early preclinical studies demonstrated significant anti-tumor efficacy of TSU-68 in a variety of human tumor xenograft models.[1] This promising preclinical activity led to its advancement into clinical trials for various solid tumors. However, the pharmacokinetic profile of TSU-68 in humans revealed complexities that necessitated a deeper understanding of its metabolic fate.

The Discovery of TSU-68 Metabolites

The investigation into the metabolism of TSU-68 was crucial to understanding its clinical pharmacology, particularly the observation of decreasing plasma concentrations upon repeated administration.

Identification of Major Oxidative Metabolites

The primary metabolic pathway of TSU-68 in humans is hepatic oxidation. In vitro studies using human liver microsomes were instrumental in identifying the major metabolites. Incubation of TSU-68 with human liver microsomes in the presence of NADPH led to the formation of three primary oxidative metabolites:

-

5-hydroxyindolinone-TSU-68

-

6-hydroxyindolinone-TSU-68

-

7-hydroxyindolinone-TSU-68

These metabolites are formed by the hydroxylation of the indolinone ring of the TSU-68 molecule.

The Role of Cytochrome P450 Isoforms

Further investigations using a panel of cDNA-expressed human cytochrome P450 (CYP) isoforms identified CYP1A1 and CYP1A2 as the principal enzymes responsible for the hydroxylation of TSU-68. Inhibition studies using α-naphthoflavone, a selective CYP1A inhibitor, and anti-CYP1A2 antibodies confirmed the predominant role of the CYP1A subfamily in the oxidative metabolism of TSU-68.

Glucuronidation: A Secondary Metabolic Pathway

In addition to oxidation, TSU-68 also undergoes glucuronidation, a common phase II metabolic pathway that enhances the water solubility of compounds to facilitate their excretion. While acknowledged as a metabolic route for TSU-68, specific details regarding the formation and identification of TSU-68 glucuronide conjugates are not extensively reported in publicly available literature.

Quantitative Data and Pharmacokinetics

While detailed pharmacokinetic data for the individual metabolites of TSU-68 are not available in the public domain, numerous clinical trials have characterized the pharmacokinetics of the parent drug, TSU-68. A key finding from these studies is the phenomenon of autoinduction .

Autoinduction of Metabolism

TSU-68 has been shown to induce its own metabolism. Treatment of human hepatocytes with TSU-68 resulted in a significant increase in the expression and activity of CYP1A1 and CYP1A2.[2] This autoinduction leads to an accelerated hydroxylation of TSU-68, resulting in a time-dependent decrease in its plasma concentrations and exposure (AUC) upon repeated dosing. This effect has been consistently observed in both preclinical studies in rats and in human clinical trials.[1][2]

Pharmacokinetic Parameters of TSU-68

The following table summarizes representative pharmacokinetic parameters of TSU-68 from a Phase I clinical study in patients with advanced solid tumors. It is important to note that these values can vary depending on the patient population, dosage, and administration conditions (e.g., fed vs. fasted state).

| Parameter | Day 1 | Day 8 | Day 29 |

| Cmax (µg/mL) | Dose-dependent increase | ~2-fold lower than Day 1 | Similar to Day 8 |

| AUC0–t (µg·h/mL) | Dose-dependent increase | ~2-fold lower than Day 1 | Similar to Day 8 |

| Tmax (h) | Variable | Variable | Variable |

| t1/2 (h) | Variable | Variable | Variable |

Table 1: Summary of TSU-68 Pharmacokinetic Parameters. Data compiled from a Phase I study.[1] Note the significant decrease in Cmax and AUC after repeated administration, indicative of autoinduction.

Experimental Protocols

The following sections outline the general methodologies employed in the discovery and characterization of TSU-68 metabolites.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of TSU-68 and the enzymes involved.

Methodology:

-

Incubation with Human Liver Microsomes (HLMs):

-

TSU-68 is incubated with pooled HLMs in the presence of NADPH (a cofactor for CYP enzymes).

-

Control incubations are performed without NADPH to assess non-CYP mediated metabolism.

-

Samples are incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

-

-

Incubation with cDNA-Expressed Human CYP Isoforms:

-

TSU-68 is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify the specific isoforms responsible for its metabolism.

-

The experimental setup is similar to the HLM incubation.

-

-

Enzyme Inhibition Studies:

-

TSU-68 is co-incubated with HLMs and known selective inhibitors of specific CYP isoforms (e.g., α-naphthoflavone for CYP1A).

-

A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

-

Hepatocyte Culture Studies

Objective: To investigate the induction of metabolizing enzymes by TSU-68.

Methodology:

-

Treatment of Primary Human Hepatocytes:

-

Cultured primary human hepatocytes are treated with TSU-68 at various concentrations for a defined period (e.g., 72 hours).

-

A vehicle control is included.

-

-

Assessment of CYP Enzyme Activity:

-

After treatment, the activity of specific CYP isoforms is measured using probe substrates (e.g., ethoxyresorufin-O-deethylase (EROD) activity for CYP1A).

-

-

Analysis of CYP Protein and mRNA Levels:

-

Protein levels of CYP isoforms (e.g., CYP1A2) are determined by Western blotting.

-

mRNA levels are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

-

Analytical Methods for Quantification

Objective: To quantify the concentrations of TSU-68 in biological matrices (e.g., plasma).

Methodology:

-

Sample Preparation:

-

Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances.

-

An internal standard is added to correct for extraction variability.

-

-

Chromatographic Separation:

-

The extracted samples are analyzed using a validated high-performance liquid chromatography (HPLC) method.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) run in a gradient or isocratic mode.

-

-

Detection:

-

For quantification in early clinical trials, UV detection was employed.[1]

-

For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the current standard for bioanalytical assays of small molecule drugs and their metabolites.

-

Visualizing the Science: Diagrams and Workflows

Signaling Pathways Inhibited by TSU-68

Caption: TSU-68 inhibits key signaling pathways involved in angiogenesis and tumor growth.

Metabolic Pathway of TSU-68

Caption: The metabolic pathway of TSU-68, highlighting oxidation and autoinduction.

Experimental Workflow for Metabolite Identification

Caption: A typical experimental workflow for the identification of TSU-68 metabolites.

Conclusion and Future Directions

The study of TSU-68 and its metabolites provides a classic example of how drug metabolism can significantly impact the clinical development of a therapeutic agent. The discovery of the hydroxyindolinone metabolites and the elucidation of the autoinduction mechanism mediated by CYP1A1/2 were pivotal in understanding the pharmacokinetic variability and the decrease in drug exposure observed in patients.

For future research, several areas warrant further investigation. A detailed characterization of the glucuronide conjugates of TSU-68 and its hydroxylated metabolites would provide a more complete picture of its metabolic fate. Furthermore, assessing the pharmacological activity of the major metabolites is crucial, as they could potentially contribute to the overall efficacy or toxicity profile of TSU-68. The development of highly sensitive and specific LC-MS/MS methods for the simultaneous quantification of TSU-68 and its metabolites in clinical samples would be invaluable for therapeutic drug monitoring and for exploring the exposure-response relationships in more detail. Such studies will be essential for optimizing the therapeutic use of TSU-68 and for the development of next-generation multi-targeted kinase inhibitors.

References

- 1. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of 6-Hydroxy-TSU-68

Notice to the Reader: Despite a comprehensive search for the biological activity, experimental protocols, and signaling pathways of 6-Hydroxy-TSU-68 , no publicly available scientific literature or data could be retrieved for this specific metabolite. The following guide is therefore based on the well-documented biological activity of the parent compound, TSU-68 (Orantinib, SU6668) , a multi-targeted receptor tyrosine kinase inhibitor. It is plausible that the hydroxylated metabolite may exhibit a similar, albeit potentially modified, activity profile.

Introduction to TSU-68 (Orantinib)

TSU-68 is an orally bioavailable, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth.[1][2][3] It primarily targets the vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[1][2][3] By competitively binding to the ATP-binding sites of these kinases, TSU-68 inhibits their phosphorylation and downstream signaling, leading to the suppression of angiogenesis, tumor cell proliferation, and metastasis.[2][4][5]

Core Mechanism of Action of TSU-68

TSU-68 exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumor progression:

-

VEGFR Signaling: Inhibition of VEGFR-2 (KDR) blocks the primary signaling pathway for VEGF, a potent pro-angiogenic factor. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately cutting off the tumor's blood supply.

-

PDGFR Signaling: Targeting PDGFRβ disrupts the recruitment of pericytes to newly formed blood vessels. Pericytes are essential for vessel stabilization and survival, and their loss leads to vessel regression and increased permeability.

-

FGFR Signaling: Inhibition of FGFR1 interferes with another important pathway for angiogenesis and tumor cell proliferation.

The combined inhibition of these pathways results in a potent anti-angiogenic and anti-tumor effect.

Quantitative Data on TSU-68 Activity

The inhibitory activity of TSU-68 against various kinases has been quantified in numerous studies. The following table summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the parent compound, TSU-68.

| Target Kinase | Assay Type | Inhibitory Value | Unit | Reference(s) |

| PDGFRβ | Cell-free | 8 | nM | [6] |

| FGFR1 | Cell-free | 1.2 | µM | [6] |

| Flk-1 (VEGFR2) | Cell-free | 2.1 | µM | [6] |

Signaling Pathway Inhibition by TSU-68

The following diagram illustrates the primary signaling pathways inhibited by TSU-68.

Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Protocols for TSU-68

Detailed experimental protocols for evaluating the biological activity of TSU-68 can be found in the cited literature. A general workflow for assessing a kinase inhibitor like TSU-68 is outlined below.

Caption: General experimental workflow for evaluating a kinase inhibitor.

Metabolism of TSU-68

TSU-68 undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A1 and CYP1A2. This metabolism is subject to autoinduction, meaning that TSU-68 can increase the expression of the enzymes responsible for its own breakdown, leading to decreased plasma concentrations upon repeated dosing.[7] While hydroxylation is a known metabolic pathway for TSU-68, specific details regarding the formation and biological activity of this compound are not available in the current scientific literature.

Conclusion

TSU-68 is a potent, orally active inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor growth. Its biological activity has been well-characterized, demonstrating significant anti-tumor effects in preclinical and clinical studies. While the specific biological activity of its metabolite, this compound, remains to be elucidated, it is reasonable to hypothesize that it may retain some of the inhibitory activity of the parent compound. Further research is required to isolate, characterize, and evaluate the pharmacological profile of this compound to fully understand its contribution to the overall therapeutic effect and pharmacokinetic properties of TSU-68.

References

- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of 6-Hydroxy-TSU-68 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxy-TSU-68 is a primary metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. While direct extensive research on this compound is limited, its role is inferred from the well-documented activity of its parent compound, TSU-68. TSU-68 exhibits potent anti-angiogenic and anti-tumor effects by competitively inhibiting key RTKs involved in tumor progression and vascularization, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies associated with TSU-68, serving as a proxy for understanding the potential role of its active metabolite, this compound.

Introduction: TSU-68 and its Metabolite this compound

TSU-68 is an orally bioavailable, small molecule inhibitor that has undergone preclinical and clinical evaluation for the treatment of various solid tumors. Its mechanism of action centers on the inhibition of critical signaling pathways that drive tumor angiogenesis and cell proliferation. In vivo, TSU-68 is metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, leading to the formation of hydroxylated metabolites, including this compound. While the biological activity of these metabolites has not been extensively characterized in publicly available literature, it is presumed that they contribute to the overall pharmacological effect of the parent drug.

Mechanism of Action

TSU-68 functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases. By binding to the ATP-binding pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The primary targets of TSU-68 are:

-

VEGFR-2 (KDR/Flk-1): A key mediator of VEGF-induced angiogenesis, promoting endothelial cell proliferation, migration, and survival.

-

PDGFRβ: Involved in the recruitment of pericytes and smooth muscle cells to stabilize newly formed blood vessels.

-

FGFR1: Plays a role in tumor cell proliferation, survival, and angiogenesis.

Inhibition of these pathways by TSU-68 and its metabolites leads to a reduction in tumor vascularization, induction of apoptosis in tumor and endothelial cells, and overall inhibition of tumor growth.[1][2][3]

Quantitative Data on TSU-68 Efficacy

The following tables summarize the in vitro inhibitory activity of TSU-68 against its target kinases and its effects on various cancer cell lines. Note: Specific data for this compound is not available in the reviewed literature.

Table 1: In Vitro Kinase Inhibitory Activity of TSU-68

| Target Kinase | Inhibition Parameter | Value (µM) | Reference(s) |

| PDGFRβ | Ki | 0.008 | [4][5] |

| FGFR1 | Ki | 1.2 | [4][5] |

| VEGFR-2 (Flk-1) | Ki | 2.1 | [4][5] |

Table 2: In Vitro Cellular Activity of TSU-68

| Cell Line | Assay | Parameter | Value | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-driven Mitogenesis | IC50 | 0.34 µM | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | FGF-driven Mitogenesis | IC50 | 9.6 µM | [6] |

| MO7e (Human Myeloid Leukemia) | SCF-induced Proliferation | IC50 | 0.29 µM | [5] |

| TMK-1 (Gastric Cancer) | MTT Assay | IC50 | 22.6 µg/mL | [3] |

| MKN-45 (Gastric Cancer) | MTT Assay | IC50 | 31.8 µg/mL | [3] |

| MKN-74 (Gastric Cancer) | MTT Assay | IC50 | 26.7 µg/mL | [3] |

| HUVEC | MTT Assay | IC50 | 8.9 µg/mL | [3] |

Table 3: In Vivo Tumor Growth Inhibition by TSU-68

| Cancer Type | Cell Line Xenograft | Dosing | Outcome | Reference(s) |

| Endometrial Cancer | HEC1A | 200 mg/kg/day (oral) | Significant tumor proliferation inhibition | [1] |

| Endometrial Cancer | HEC1A | 100 mg/kg/day TSU-68 + 10 mg/kg/day paclitaxel | Significant tumor proliferation inhibition | [1] |

| Various Solid Tumors | A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 | 75-200 mg/kg (oral or i.p.) | Tumor growth inhibition | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for TSU-68 are provided below. These protocols can be adapted for the study of this compound.

In Vitro Kinase Assay (Trans-phosphorylation)

Objective: To determine the inhibitory activity of a compound against isolated receptor tyrosine kinases.

Methodology:

-

Plate Preparation: 96-well microtiter plates are coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) overnight at 4°C.

-

Blocking: Excess protein binding sites are blocked with a solution of 1-5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).

-

Kinase Reaction:

-

Purified recombinant kinase domains (e.g., GST-FGFR1, GST-Flk-1) are added to the wells.

-

The test compound (TSU-68 or its metabolites) is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP and an appropriate cation (e.g., MnCl2).

-

The plates are incubated at room temperature for a defined period (e.g., 5-15 minutes).

-

-

Stopping the Reaction: The reaction is terminated by the addition of EDTA.

-

Detection of Phosphorylation:

-

The plates are washed with Tris-Buffered Saline with Tween 20 (TBST).

-

A primary antibody against phosphotyrosine is added and incubated.

-

After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added and incubated.

-

A substrate for the enzyme is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).

-

-

Data Analysis: The signal intensity is measured, and IC50 or Ki values are calculated.[5]

Cellular Receptor Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit ligand-stimulated receptor phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., HUVECs for VEGFR-2, NIH-3T3 cells overexpressing PDGFRβ) are cultured to confluence.

-

Serum Starvation: Cells are quiesced by incubation in a low-serum medium for several hours to reduce basal receptor activation.

-

Compound Treatment: The cells are pre-incubated with the test compound at various concentrations for a specified time (e.g., 1 hour).

-

Ligand Stimulation: The specific ligand (e.g., VEGF, PDGF) is added to stimulate receptor phosphorylation.

-

Cell Lysis: Cells are lysed to extract total cellular proteins.

-

Western Blotting:

-

Protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for the phosphorylated form of the target receptor.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescence substrate.

-

The membrane can be stripped and re-probed for the total receptor protein as a loading control.[5]

-

Cell Proliferation/Mitogenesis Assay (MTT Assay)

Objective: To determine the effect of a compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. For mitogenesis assays, specific growth factors (e.g., VEGF, FGF) are also added.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by TSU-68 and a general workflow for its in vitro evaluation.

Signaling Pathways Inhibited by TSU-68

Caption: TSU-68/6-Hydroxy-TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling.

Experimental Workflow for In Vitro Evaluation

Caption: General workflow for the in vitro evaluation of TSU-68.

Conclusion and Future Directions

TSU-68 is a potent multi-targeted RTK inhibitor with significant anti-angiogenic and anti-tumor activity demonstrated in a wide range of preclinical models. While this compound is a known metabolite, there is a clear need for further research to specifically characterize its biological activity. Future studies should focus on:

-

Direct Comparative Studies: Head-to-head comparisons of the in vitro and in vivo efficacy of TSU-68 and this compound.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Elucidating the contribution of this compound to the overall therapeutic effect of TSU-68 administration.

-

Target Specificity: Determining if the kinase inhibitory profile of this compound differs from that of the parent compound.

A deeper understanding of the pharmacology of this compound will be crucial for the continued development and optimization of TSU-68 as a cancer therapeutic.

References

- 1. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

In Vitro Profile of 6-Hydroxy-TSU-68: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide addresses the in vitro studies of 6-Hydroxy-TSU-68. Following a comprehensive literature review, it has been determined that there are no publicly available in vitro studies that specifically characterize this compound, a putative metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668 or Orantinib). While the metabolism of TSU-68 to a hydroxylated form is suggested by preclinical pharmacokinetic data, which indicate hepatic metabolism likely mediated by cytochrome P450 enzymes (CYP1A1/2), the specific isolation and in vitro characterization of the 6-hydroxy metabolite have not been detailed in the reviewed literature.

Consequently, this document will focus on the extensive in vitro data available for the parent compound, TSU-68 (SU6668), to provide a relevant and comprehensive resource for researchers in the field. The information presented herein, including quantitative data, experimental protocols, and signaling pathway diagrams, pertains to TSU-68 and serves as a foundational reference for understanding its mechanism of action and for potential future studies into its metabolites.

Quantitative Data for TSU-68 (SU6668)

The inhibitory activity of TSU-68 has been quantified in various in vitro assays, including kinase activity and cell proliferation assays. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition by TSU-68

| Target Kinase | Assay Type | Parameter | Value |

| PDGFRβ | Cell-free | Ki | 8 nM |

| Flk-1 (VEGFR2) | Cell-free | Ki | 2.1 µM |

| FGFR1 | Cell-free | Ki | 1.2 µM |

| c-Kit | Cell-based | IC50 | 0.1 - 1 µM |

Table 2: Inhibition of Cell Proliferation by TSU-68

| Cell Line | Growth Factor Stimulus | Parameter | Value |

| HUVEC | VEGF | IC50 | 0.34 µM |

| HUVEC | FGF | IC50 | 9.6 µM |

| MO7E | SCF | IC50 | 0.29 µM |

| TMK-1 (gastric cancer) | - | IC50 | 22.6 µg/ml |

| MKN-45 (gastric cancer) | - | IC50 | 31.8 µg/ml |

| MKN-74 (gastric cancer) | - | IC50 | 26.7 µg/ml |

| HUVEC | - | IC50 | 8.9 µg/ml |

Experimental Protocols for TSU-68 (SU6668)

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the protocols for key experiments performed with TSU-68.

Kinase Assays (Trans-Phosphorylation Reactions)

This protocol describes the methodology used to quantify the trans-phosphorylation activity of receptor tyrosine kinases in the presence of TSU-68.

-

Plate Preparation: 96-well microtiter plates are pre-coated with 20 µ g/well of the peptide substrate poly-Glu,Tyr (4:1) in phosphate-buffered saline (PBS) and incubated overnight at 4°C.

-

Blocking: Excess protein binding sites are blocked with a solution of 1-5% (w/v) bovine serum albumin (BSA) in PBS.

-

Enzyme Addition: Purified GST-fusion proteins of the kinase domains (e.g., GST-FGFR1, GST-Flk-1) are added to the wells.

-

Inhibitor and ATP Addition: TSU-68 (dissolved in DMSO) at various concentrations and ATP are added to the wells to initiate the kinase reaction. The final ATP concentration is typically near the Km for the enzyme. The reaction is carried out in a buffer containing MnCl2.

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Washing: The plates are washed three times with Tris-buffered saline with Tween 20 (TBST).

-

Phosphotyrosine Detection:

-

A rabbit polyclonal anti-phosphotyrosine antibody (1:10000 dilution in TBST with 0.5% BSA, 0.025% nonfat dry milk, and 100 µM NaVO4) is added and incubated for 1 hour at 37°C.

-

Plates are washed three times with TBST.

-

Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour at 37°C.

-

Plates are washed three times with TBST.

-

-

Quantification: The amount of phosphotyrosine is quantified by adding a colorimetric HRP substrate and measuring the absorbance.

Cell Proliferation (Mitogenesis) Assay

This protocol details the method to assess the inhibitory effect of TSU-68 on growth factor-stimulated cell proliferation.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial cell growth media.

-

Quiescence: Cells are growth-arrested by incubation in a low-serum medium (e.g., endothelial cell basal media with 0.5% FBS) for 24 hours.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of TSU-68 for a specified period (e.g., 1 hour).

-

Ligand Stimulation: The respective growth factor (e.g., VEGF or FGF) is added to the wells to stimulate proliferation.

-

Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), cell proliferation is measured using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of TSU-68.

Receptor Tyrosine Phosphorylation Assay (Western Blotting)

This protocol outlines the procedure to determine the effect of TSU-68 on the phosphorylation of receptor tyrosine kinases in a cellular context.

-

Cell Culture and Quiescence: Cells (e.g., HUVECs or NIH-3T3 cells overexpressing a specific receptor) are grown to confluence and then serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are treated with TSU-68 at various concentrations for 1 hour.

-

Ligand Stimulation: Cells are stimulated with the appropriate ligand (e.g., VEGF, PDGF) for a short period (e.g., 10 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target receptor.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways inhibited by TSU-68 and a typical experimental workflow for its in vitro characterization.

Analytical Standards for 6-Hydroxy-TSU-68: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards for 6-Hydroxy-TSU-68, a primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (Orantinib). TSU-68 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1), key mediators of angiogenesis and tumor progression.[1][2][3][4] Understanding the analytical profile of its major metabolite, this compound, is critical for pharmacokinetic studies, metabolism characterization, and overall drug development.

Physicochemical Properties

An analytical standard of this compound serves as a benchmark for its identification and quantification. The fundamental physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Chemical Name | (Z)-5-((6-hydroxy-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid | Inferred from parent drug |

| Molecular Formula | C₁₈H₁₈N₂O₄ | - |

| Molecular Weight | 326.35 g/mol | - |

| CAS Number | 1035154-49-4 | - |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in DMSO (predicted) | - |

Proposed Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Given the complexity of biological matrices and the expected low concentrations of metabolites, a highly sensitive and selective method such as HPLC-MS/MS is recommended for the quantification of this compound. While a specific validated method for this metabolite is not publicly available, the following protocol is proposed based on established methods for TSU-68 and other tyrosine kinase inhibitors.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is crucial to remove interfering substances from biological samples (e.g., plasma, urine, microsomes).

Experimental Protocol:

-

Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound). Vortex for 30 seconds.

-

Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction:

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute the analyte and IS with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Parameters

The following are proposed starting parameters for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of the analytical standard. Predicted transitions: Q1 (Precursor Ion) m/z 327.1 -> Q3 (Product Ion) to be determined. |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

Method Validation

The proposed analytical method should be validated according to the guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9][10][11][12][13] The key validation parameters are summarized in Table 3.

| Validation Parameter | Acceptance Criteria |

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

| Recovery | Consistent and reproducible extraction efficiency. |

| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term). |

Spectroscopic Characterization (Predicted)

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons on the oxindole and pyrrole rings, methylene protons of the propanoic acid chain, and a hydroxyl proton signal. |

| ¹³C NMR | Carbonyl carbons of the oxindole and carboxylic acid, aromatic and pyrrolic carbons, and aliphatic carbons of the propanoic acid chain. |

| FT-IR | O-H stretching (hydroxyl and carboxylic acid), N-H stretching (oxindole and pyrrole), C=O stretching (amide and carboxylic acid), and aromatic C=C bending. |

| Mass Spectrometry | A protonated molecule [M+H]⁺ at m/z 327.1. Fragmentation would likely involve loss of water, CO₂, and cleavage of the propanoic acid side chain. |

Biological Context: TSU-68 Signaling Pathway

TSU-68 exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.[1][2][3][4] Understanding this pathway is crucial for interpreting the biological significance of its metabolism to this compound.

Caption: TSU-68 inhibits VEGFR2, PDGFRβ, and FGFR1, blocking downstream signaling pathways.

Experimental Workflow

The overall workflow for the analysis of this compound from a biological matrix is depicted below.

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship for Method Validation

The validation of the analytical method follows a logical progression to ensure its reliability for the intended purpose.

Caption: Logical flow of analytical method validation parameters.

This guide provides a foundational framework for the analytical standards of this compound. The development and validation of a specific and robust analytical method are paramount for accurate pharmacokinetic and metabolic profiling in preclinical and clinical studies. Researchers are encouraged to use this guide as a starting point and to perform thorough optimization and validation of their analytical procedures.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. apexbt.com [apexbt.com]

- 5. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hhs.gov [hhs.gov]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

Methodological & Application

Application Notes and Protocols for TSU-68 (SU6668) in Cell Culture

A Note on 6-Hydroxy-TSU-68: Extensive literature searches did not yield specific information on the biological activity or experimental protocols for a compound named "this compound." While TSU-68 (also known as SU6668 or Orantinib) is known to have human metabolites, a specific "6-Hydroxy" metabolite is not prominently characterized in the available scientific literature.[1] Therefore, this document provides detailed protocols and data for the well-studied parent compound, TSU-68, which is a multi-targeted receptor tyrosine kinase inhibitor. The protocols provided can serve as a strong foundation for researchers interested in the effects of TSU-68 and its potential derivatives.

Introduction

TSU-68 (SU6668, Orantinib) is a potent, orally bioavailable, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth.[2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][4][5] By inhibiting these kinases, TSU-68 disrupts downstream signaling pathways, leading to the suppression of angiogenesis, induction of apoptosis in tumor and endothelial cells, and inhibition of tumor growth.[2][6][7]

Mechanism of Action

TSU-68 exerts its anti-tumor effects by binding to the ATP-binding site of target RTKs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. This multi-targeted inhibition leads to a broad-spectrum anti-angiogenic and anti-proliferative activity. The compound has shown significant efficacy in a wide range of preclinical tumor models.[3][5]

Signaling Pathway Diagram

Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of TSU-68 against various kinases and its effect on cell proliferation.

Table 1: Inhibitory Activity of TSU-68 against Receptor Tyrosine Kinases

| Target Kinase | Assay Type | IC50 / Ki Value | Reference |

| PDGFRβ | Autophosphorylation | 8 nM (Ki) | [5] |

| VEGFR-1 (Flt-1) | Trans-phosphorylation | 2.1 µM (Ki) | [4][5] |

| VEGFR-2 (KDR/Flk-1) | Autophosphorylation | 2.4 µM (IC50) | |

| FGFR1 | Trans-phosphorylation | 1.2 µM (Ki) | [4][5] |

| c-Kit | Autophosphorylation | 0.1 - 1 µM (IC50) | [5] |

| EGFR | Autophosphorylation | > 100 µM (IC50) |

Table 2: Cellular Activity of TSU-68

| Cell Line | Assay | Ligand | IC50 Value | Reference |

| HUVECs | Mitogenesis | VEGF | 0.34 µM | [5] |

| HUVECs | Mitogenesis | FGF | 9.6 µM | [5] |

| MO7E | Proliferation | SCF | 0.29 µM | [2][5] |

| NIH-3T3 (PDGFRβ) | PDGFRβ Phosphorylation | PDGF | 0.03 - 0.1 µM | [5] |

| HUVECs | KDR Phosphorylation | VEGF | 0.03 - 10 µM | [4] |

Experimental Protocols

General Guidelines

-

Compound Preparation: TSU-68 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro cell-based assays with TSU-68.

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT Assay)

This protocol determines the effect of TSU-68 on the viability and proliferation of cancer cells.

Materials:

-

Target cancer cell line (e.g., HT-29, HUVEC, MO7E)

-

96-well cell culture plates

-

Complete growth medium

-

TSU-68 stock solution (in DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of TSU-68 in the appropriate culture medium. A typical concentration range to test is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest TSU-68 concentration).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TSU-68 or the vehicle control.

-

Incubate for 48-72 hours.

-

-

MTS/MTT Assay:

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the TSU-68 concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Kinase Inhibition Assay (Western Blot for Phospho-RTKs)

This protocol assesses the ability of TSU-68 to inhibit the phosphorylation of its target RTKs in a cellular context.

Materials:

-

Cell line expressing the target RTK (e.g., HUVECs for VEGFR, NIH-3T3 overexpressing PDGFRβ)

-

6-well or 10-cm cell culture plates

-

Serum-free or low-serum medium

-

TSU-68 stock solution

-

Ligand for the target RTK (e.g., VEGF, PDGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies (anti-phospho-RTK, anti-total-RTK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Wash the cells with PBS and then incubate in serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours to reduce basal RTK phosphorylation.

-

-

Compound Treatment and Ligand Stimulation:

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated RTK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for the total RTK and a loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-RTK signal to the total RTK and/or the loading control.

-

Compare the levels of phosphorylated RTK in the TSU-68 treated samples to the ligand-stimulated control to determine the inhibitory effect.

-

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by TSU-68 using flow cytometry.

Materials:

-

Target cell line (e.g., MO7E)

-

6-well cell culture plates

-

TSU-68 stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of TSU-68 (e.g., 0.1 µM to 10 µM) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use appropriate controls to set the compensation and gates for:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

-

Data Analysis:

-

Calculate the percentage of cells in each quadrant.

-

Compare the percentage of apoptotic cells (early and late) in the TSU-68 treated samples to the vehicle control.

-

References

Application Notes and Protocols for TSU-68 (SU6668) in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: TSU-68, also known as SU6668 or Orantinib, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), key mediators of angiogenesis and tumor cell proliferation.[1][2][3][4][5] These application notes provide a comprehensive overview of the use of TSU-68 in preclinical animal models of cancer, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

TSU-68 exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP binding sites of several RTKs.[3][4] Its primary targets are VEGFR-2 (KDR/Flk-1), PDGFRβ, and FGFR1.[1][2][3][5] By inhibiting these receptors, TSU-68 blocks downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, as well as the proliferation of tumor cells that overexpress these receptors.[6][7] This leads to a reduction in tumor-induced angiogenesis, normalization of tumor vasculature, and inhibition of tumor growth.[6][7][8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of TSU-68 and its in vivo efficacy in various animal tumor models.

Table 1: In Vitro Inhibitory Activity of TSU-68

| Target Kinase | Assay Type | IC50 / Ki Value | Reference |

| PDGFRβ | Autophosphorylation | Ki: 8 nM | [1][2] |

| VEGFR-1 (Flt-1) | Trans-phosphorylation | Ki: 2.1 µM | [2][3] |

| VEGFR-2 (KDR/Flk-1) | Trans-phosphorylation | IC50: 2.4 µM | [5] |

| FGFR1 | Trans-phosphorylation | Ki: 1.2 µM | [2][3] |

| c-kit | Autophosphorylation | IC50: 0.1-1 µM | [1] |

| Aurora Kinase B | Kinase Assay | IC50: 35 nM | [5] |

| Aurora Kinase C | Kinase Assay | IC50: 210 nM | [5] |

| EGFR | Tyrosine Phosphorylation | No effect up to 100 µM | [1][2] |

Table 2: In Vivo Efficacy of TSU-68 in Xenograft Animal Models

| Tumor Model | Animal | Dosage and Administration | Key Findings | Reference |

| A431 (Epidermoid) | Athymic Mice | 75-200 mg/kg, p.o. daily | Dose-dependent tumor growth inhibition. | [6] |

| Various Human Tumor Xenografts (glioma, melanoma, lung, colon, ovarian) | Athymic Mice | 75-200 mg/kg, p.o. or i.p. daily | Significant tumor growth inhibition. | [3][6] |

| C6 (Glioma) | Athymic Mice | 75 mg/kg, i.p. daily | Suppression of tumor angiogenesis. | [1][6] |

| HT-29 (Colon) | Athymic Mice | 200 mg/kg, p.o. daily | Decreased tumor vessel permeability and fractional plasma volume. | [1][2] |

| HT-29, WiDr (Colon) | SCID Mice | 200 mg/kg, p.o. twice daily for 16 days | Significant inhibition of subcutaneous tumor growth. | [8] |

| HT-29, WAV-I (Colon - Hepatic Metastasis Model) | SCID Mice | 200 mg/kg, p.o. twice daily for 28 days | Significant reduction in liver weight (metastasis). | [8] |

| HEC1A (Endometrial) | BALB/c Nude Mice | 200 mg/kg/day, p.o. | Significant inhibition of subcutaneous tumor proliferation. | [9] |

| VX2 (Liver) | Rabbit | 200 mg/kg, p.o. | Augmented the effect of chemotherapeutic infusion. | [1][2] |

Experimental Protocols

Protocol 1: General Protocol for In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a typical study to evaluate the antitumor efficacy of TSU-68 in a subcutaneous tumor xenograft model.

1. Materials:

-

TSU-68 (SU6668) powder

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose) or intraperitoneal injection (e.g., DMSO/PEG300/Tween80/ddH2O mixture)[1]

-

Human tumor cell line (e.g., A375 melanoma, Colo205 colon, H460 lung)[1][2]

-

6-8 week old immunodeficient mice (e.g., athymic nu/nu or SCID)[1][8]

-

Sterile PBS and cell culture medium

-

Syringes and needles for injection and gavage

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

2. Experimental Workflow:

3. Detailed Methodology:

-

Cell Culture and Preparation:

-

Culture the selected human tumor cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and wash with sterile PBS.

-

Resuspend cells in sterile PBS or serum-free medium at a concentration of 5-10 x 106 cells per 100 µL.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Animal Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width2).

-

Randomize mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.

-

-

TSU-68 Formulation and Administration:

-

Preparation of TSU-68 for Oral Gavage: Prepare a suspension of TSU-68 in a suitable vehicle like 0.5% carboxymethylcellulose.

-

Preparation of TSU-68 for Intraperitoneal Injection: A formulation can be prepared by dissolving TSU-68 in DMSO, then diluting with PEG300, Tween80, and ddH2O.[1] For example, a 75 mg/mL stock in DMSO can be diluted with PEG300, followed by the addition of Tween80 and finally ddH2O.[1]

-

Administration: Administer TSU-68 daily via oral gavage or intraperitoneal injection at the desired dose (e.g., 75-200 mg/kg).[1][2] The control group should receive the vehicle only.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes 2-3 times per week.

-

Record the body weight of each mouse at the same frequency to monitor toxicity.

-

Observe the animals daily for any clinical signs of distress or toxicity.

-

-

Endpoint Analysis:

-

Continue the treatment for a predefined period (e.g., 16-28 days) or until tumors in the control group reach a predetermined size.[8]

-

At the end of the study, euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31, or Western blotting for target phosphorylation).

-

-

Statistical Analysis:

-

Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

A p-value of <0.05 is typically considered statistically significant.

-

Protocol 2: Dorsal Air Sac (DAS) Assay for Anti-Angiogenic Activity

This protocol is used to specifically assess the anti-angiogenic effects of TSU-68 in vivo.[8]

1. Materials:

-

In addition to materials from Protocol 1:

-

Millipore chambers (0.45 µm pore size)

-

Surgical instruments

2. Methodology:

-

Prepare tumor cells as described in Protocol 1.

-

Suspend 2 x 107 cells in PBS and place them inside a Millipore chamber.

-

Implant the chamber subcutaneously into the dorsal air sac of SCID mice.

-

Begin treatment with TSU-68 (e.g., 200 mg/kg, p.o., twice daily) on the day of implantation (Day 0) and continue for 5 days.[8]

-

On Day 6, euthanize the mice and carefully dissect the skin flap containing the chamber.

-

Assess the angiogenic response by measuring the area of newly formed blood vessels directed towards the chamber. The angiogenic index can be calculated and compared between treated and control groups.[8]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including the choice of animal model, tumor cell line, dosage, and administration route, based on their specific research objectives and in accordance with institutional animal care and use guidelines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. TSU68, an antiangiogenic receptor tyrosine kinase inhibitor, induces tumor vascular normalization in a human cancer xenograft nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for TSU-68 (SU6668) in Murine Models

A Precursor to Understanding the In Vivo Role of its Metabolite, 6-Hydroxy-TSU-68

Disclaimer: Direct dosage and administration data for this compound in mice are not available in the current scientific literature. This compound is a known metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668 or Orantinib). The following application notes and protocols are based on studies conducted with the parent compound, TSU-68. This information provides a crucial foundation for researchers interested in the in vivo effects of TSU-68 and, by extension, its metabolites.

Introduction

TSU-68 is a potent, orally bioavailable inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2]. By targeting these key signaling pathways, TSU-68 has demonstrated significant anti-tumor and anti-angiogenic activity in a variety of preclinical mouse models[3][4][5]. These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for TSU-68 in mice, which can serve as a valuable reference for studies on its therapeutic potential and the biological activity of its metabolites.

Data Presentation

Table 1: Summary of TSU-68 (SU6668) Dosage and Administration in Mice

| Mouse Model | Tumor Type | Dosage Range (mg/kg) | Administration Route | Treatment Schedule | Reference(s) |

| Athymic Nude Mice | Various Xenografts | 75 - 200 | Oral Gavage or IP | Once daily | [6] |

| BALB/c Nude Mice | Endometrial Cancer | 100, 200 | Oral | Every day | |

| SCID Mice | Colon Cancer | 200 | Oral | Twice daily | |

| Athymic Mice | Various Xenografts | 75, 100 | IP by bolus injection | Not specified |

Signaling Pathway

TSU-68 exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting the ATP binding sites of key receptor tyrosine kinases. This inhibition blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, as well as tumor cell growth.

Caption: TSU-68 inhibits key receptor tyrosine kinases involved in angiogenesis.

Experimental Protocols

Protocol 1: General In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical experimental workflow for evaluating the anti-tumor efficacy of TSU-68 in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

- Culture human tumor cells (e.g., HEC1A endometrial cancer cells) under standard conditions.

- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

- Subcutaneously inject the cell suspension (typically 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

2. Tumor Growth and Treatment Initiation:

- Monitor tumor growth regularly using calipers.

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

3. TSU-68 Formulation and Administration:

- Prepare TSU-68 in a suitable vehicle. A common formulation involves dissolving TSU-68 in DMSO and then diluting with a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of PEG300, Tween 80, and water.

- Administer TSU-68 orally via gavage at the desired dose (e.g., 100 or 200 mg/kg) daily. The control group should receive the vehicle alone.

4. Monitoring and Data Collection:

- Measure tumor volume and body weight 2-3 times per week.

- Monitor the general health and behavior of the mice daily.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31).

A[label="Tumor Cell Culture"];

B[label="Subcutaneous Implantation in Mice"];

C [label="Tumor Growth Monitoring"];

D [label="Randomization into Groups"];

E [label="TSU-68 Administration (Oral Gavage)"];

F [label="Tumor & Body Weight Measurement"];

G [label="Endpoint: Tumor Excision & Analysis"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F [label="Daily"];

F -> G;

}

Caption: Workflow for an in vivo anti-tumor efficacy study of TSU-68.

Protocol 2: Anti-Angiogenesis Assessment using a Dorsal Air Sac (DAS) Assay

This protocol describes a method to specifically evaluate the anti-angiogenic properties of TSU-68.

1. Chamber Implantation:

- Anesthetize SCID mice.

- Implant a sterile Millipore chamber containing human tumor cells (e.g., HT-29 colon cancer cells, 2 x 10^7 cells/chamber) subcutaneously into a dorsal air sac.

2. TSU-68 Administration:

- Administer TSU-68 orally (e.g., 200 mg/kg, twice daily) for a specified period (e.g., 5-6 days), starting from the day of chamber implantation.

3. Assessment of Angiogenesis:

- At the end of the treatment period, euthanize the mice and carefully dissect the skin flap containing the chamber.

- Quantify the growth of new blood vessels towards the chamber. The angiogenic index can be determined by measuring the area of neovascularization.

Conclusion

The provided data and protocols for TSU-68 offer a robust starting point for researchers investigating its anti-cancer properties in murine models. While direct studies on the dosage and administration of its metabolite, this compound, are currently lacking, the information on the parent compound is essential for designing future studies. Pharmacokinetic analyses of TSU-68 in mice would be invaluable to determine the in vivo concentrations of this compound, which could then inform the design of studies to directly assess its biological activity. Further research is warranted to elucidate the specific contribution of this compound to the overall therapeutic effects of TSU-68.

References

- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]

- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

Application Note: Quantitative Analysis of 6-Hydroxy-TSU-68 in Human Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-Hydroxy-TSU-68, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib), in human plasma. TSU-68 is an investigational antiangiogenic agent that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3][4] Monitoring the levels of its metabolites, such as this compound, is crucial for pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and preclinical research.

Introduction

TSU-68 is an orally active small molecule inhibitor of receptor tyrosine kinases, which are key mediators of angiogenesis, a critical process in tumor growth and metastasis.[1][4] The drug exerts its anti-tumor effects by blocking the signaling pathways of VEGFR, FGFR, and PDGFR.[3] Understanding the metabolic fate of TSU-68 is essential for characterizing its pharmacokinetic profile and ensuring its safety and efficacy. In vivo studies have shown that TSU-68 can induce its own oxidative metabolism.[5] this compound is a potential oxidative metabolite of TSU-68. A reliable and sensitive analytical method for the quantification of this metabolite in biological matrices is therefore necessary. LC-MS/MS offers high selectivity and sensitivity for the analysis of drugs and their metabolites in complex biological fluids.[6] This application note provides a detailed protocol for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound and TSU-68 reference standards

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)